1,2,3,4,5,6-Hexabromocyclohexane

Catalog No.
S601131
CAS No.
1837-91-8
M.F
C6H6Br6
M. Wt
557.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5,6-Hexabromocyclohexane

CAS Number

1837-91-8

Product Name

1,2,3,4,5,6-Hexabromocyclohexane

IUPAC Name

1,2,3,4,5,6-hexabromocyclohexane

Molecular Formula

C6H6Br6

Molecular Weight

557.5 g/mol

InChI

InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H

InChI Key

QFQZKISCBJKVHI-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br

Synonyms

1,2,3,4,5,6-hexabromocyclohexane

Canonical SMILES

C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br

1,2,3,4,5,6-Hexabromocyclohexane, also known as benzene hexabromide, is a synthetic organobromine compound. It is a white crystalline solid with no known natural origin []. This compound holds significance in scientific research due to its potential applications in various fields, primarily as a JAK2 inhibitor [].


Molecular Structure Analysis

The molecule has a cyclohexane ring structure with six bromine atoms attached to each carbon atom. This symmetrical arrangement gives it the chemical formula C6H6Br6. The presence of multiple bulky bromine atoms creates a rigid and non-polar molecule [].


Chemical Reactions Analysis

Decomposition of the molecule likely occurs at high temperatures, with the C-Br bonds breaking to release hydrogen bromide (HBr) and form smaller brominated hydrocarbons [].


Physical And Chemical Properties Analysis

  • Melting point: 200-202 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water, slightly soluble in organic solvents []
  • Stability: Stable under normal storage conditions []

1,2,3,4,5,6-Hexabromocyclohexane acts as a JAK2 inhibitor. JAK (Janus kinase) is a family of enzymes involved in cell signaling pathways. Mutations in the JAK2 gene can lead to uncontrolled cell growth associated with certain cancers []. This compound binds directly to the JAK2 enzyme, inhibiting its activity and potentially suppressing cancer cell proliferation [].

JAK2 Inhibitor:

One of the most studied properties of HBC is its ability to inhibit Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, and survival. Studies have shown that HBC binds directly to the kinase domain of JAK2, thereby preventing its autophosphorylation, a crucial step in its activation pathway []. This inhibition has shown potential therapeutic benefits in certain types of cancers, particularly those driven by mutations in the JAK2 gene [].

Other Potential Uses:

Beyond its role as a JAK2 inhibitor, HBC has been explored for other potential applications in scientific research, including:

  • Antimicrobial activity: Studies have shown that HBC exhibits some antimicrobial activity against various bacteria and fungi []. However, further research is needed to determine its efficacy and potential for development into therapeutic agents.
  • Flame retardant: Due to its bromine content, HBC has been investigated for its flame-retardant properties []. However, concerns regarding its environmental persistence and potential toxicity have limited its use in this area.

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1837-91-8

Wikipedia

1,2,3,4,5,6-hexabromocyclohexane

General Manufacturing Information

Cyclohexane, 1,2,3,4,5,6-hexabromo-: INACTIVE

Dates

Modify: 2023-08-15

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